Sodium 2,3-dimercaptopropanesulfonate monohydrate

Catalog No.
S655037
CAS No.
207233-91-8
M.F
C3H9NaO4S3
M. Wt
228.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2,3-dimercaptopropanesulfonate monohydrate

CAS Number

207233-91-8

Product Name

Sodium 2,3-dimercaptopropanesulfonate monohydrate

IUPAC Name

sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate

Molecular Formula

C3H9NaO4S3

Molecular Weight

228.3 g/mol

InChI

InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2/q;+1;/p-1

InChI Key

XMUHNMQFDVIWGU-UHFFFAOYSA-M

SMILES

C(C(CS(=O)(=O)[O-])S)S.O.[Na+]

Synonyms

1-Sodium Sulfonate, 2,3-Dimercaptopropane, 2,3 Dimercapto 1 propanesulfonic Acid, 2,3 Dimercaptopropane 1 Sodium Sulfonate, 2,3 Dimercaptopropane 1 sulfonate Sodium, 2,3 Dimercaptopropanesulfonic Acid, 2,3-Dimercapto-1-propanesulfonic Acid, 2,3-Dimercaptopropane 1-Sodium Sulfonate, 2,3-Dimercaptopropane Sulfonate, Sodium, 2,3-Dimercaptopropane-1-sulfonate Sodium, 2,3-Dimercaptopropanesulfonic Acid, 2,3-Dithiopropanesulfate, Sodium, Dimaval, DMPS, DMPS Heyl, DMPS-Heyl, Mercuval, Sodium 2,3-Dimercaptopropane Sulfonate, Sodium 2,3-Dithiopropanesulfate, Unithiol, Unitiol

Canonical SMILES

C(C(CS(=O)(=O)[O-])S)S.O.[Na+]

Isomeric SMILES

C(C(CS(=O)(=O)[O-])S)S.O.[Na+]

Heavy Metal Detoxification

One of the primary research areas for DMPS is its ability to bind to heavy metals. Studies suggest that DMPS can form complexes with heavy metals like arsenic, mercury, and lead, facilitating their removal from the body []. This potential for heavy metal detoxification is being investigated in animal models and in vitro studies [, ]. However, further research is needed to determine the effectiveness and safety of DMPS for human heavy metal detoxification.

Antioxidant Properties

Some scientific research suggests that DMPS might possess antioxidant properties. In vitro studies have shown that DMPS can scavenge free radicals, potentially offering cellular protection against oxidative stress []. However, further investigation is needed to understand the potential therapeutic implications of these antioxidant properties.

Sodium 2,3-dimercaptopropanesulfonate monohydrate is a chemical compound with the molecular formula C₃H₉NaO₄S₃·H₂O and a molecular weight of approximately 229.3 g/mol. It is commonly known as a chelating agent and is characterized by its ability to bind heavy metals, facilitating their removal from biological systems and environmental samples. The compound appears as a white to almost white powder or crystals and is soluble in water, making it suitable for various applications in both laboratory and clinical settings .

The primary mechanism of action of DMPS is thought to be its ability to chelate heavy metals. By binding to these metals, DMPS can mobilize them from tissues and promote their excretion through the urine. However, the specific mechanisms by which DMPS interacts with different metals and its overall effectiveness as a heavy metal antidote are still under investigation [].

Limited data is available on the specific toxicity of DMPS. More research is needed to determine its safety profile, particularly for long-term use [].

Sodium 2,3-dimercaptopropanesulfonate monohydrate primarily functions as a chelating agent through its thiol (-SH) groups, which can form stable complexes with metal ions. The reaction can be represented generally as:

Mn++LMLn\text{M}^{n+}+\text{L}\rightarrow \text{ML}^{n-}

where M represents a metal ion (e.g., mercury, lead), and L represents sodium 2,3-dimercaptopropanesulfonate monohydrate. This reaction leads to the formation of a metal-ligand complex, which can then be excreted from the body or removed from solutions .

The biological activity of sodium 2,3-dimercaptopropanesulfonate monohydrate is primarily linked to its role as a chelator of heavy metals. It has shown effectiveness in treating heavy metal poisoning, particularly mercury and lead toxicity. The compound enhances the excretion of these metals through urine, thereby reducing their toxic effects on organs such as the kidneys and liver. Additionally, studies indicate that it may have antioxidant properties, contributing to cellular protection against oxidative stress .

Sodium 2,3-dimercaptopropanesulfonate monohydrate can be synthesized through several methods:

  • From 2,3-Dimercaptopropanesulfonic Acid: The sodium salt form can be obtained by neutralizing 2,3-dimercaptopropanesulfonic acid with sodium hydroxide or sodium bicarbonate.
  • Via Thiol Addition Reactions: The compound can also be synthesized through thiol addition reactions involving appropriate precursors that contain sulfonic acid groups.

These methods typically yield high purity products suitable for laboratory and pharmaceutical applications .

Interaction studies involving sodium 2,3-dimercaptopropanesulfonate monohydrate focus on its binding affinity for different metal ions. Research indicates that it effectively binds to metals like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). These studies often employ techniques such as spectrophotometry and chromatography to analyze the stability of metal-ligand complexes formed during chelation processes. The findings support its use in clinical treatments for detoxification .

Several compounds share structural or functional similarities with sodium 2,3-dimercaptopropanesulfonate monohydrate:

Compound NameStructure TypeMain UseUnique Features
N-acetylcysteineThiol-containingAntioxidant; mucolytic agentActs as a precursor to glutathione
DimercaprolThiol-containingAntidote for arsenic poisoningMore effective against arsenic than mercury
Ethylenediaminetetraacetic acidPolyamine chelatorChelation therapyBinds a wider range of metal ions
DithioerythritolDithiolReducing agent in biochemistryPrimarily used in protein analysis

Sodium 2,3-dimercaptopropanesulfonate monohydrate is unique due to its specific application in heavy metal detoxification and its favorable solubility profile compared to some other chelators .

Sodium 2,3-dimercaptopropanesulfonate monohydrate (DMPS), first synthesized in 1956 by V. E. Petrunkin in the Soviet Union, emerged as a pivotal chelator for heavy metal detoxification. Early synthetic routes relied on stepwise thiolation of propane sulfonate precursors, but yields were limited due to oxidative side reactions. The advent of controlled bromination-sulfhydrylation sequences in the 1980s improved efficiency, with modern protocols achieving >23% overall yields. A breakthrough came with the CN109651211B patent (2018), which optimized bromination of sodium allylsulfonate using HBr/H2O2, followed by sulfhydrylation with NaSH under nitrogen protection. Key advances include:

Parameter1950s Method2020s Method
Yield8–12%23.2%
Purity (HPLC)<80%>95%
Reaction Steps75
Solvent SystemOrganicAqueous

This evolution reflects the shift toward greener chemistry, eliminating toxic solvents like carbon tetrachloride.

Critical Analysis of Patent Literature on Thiolated Sulfonate Synthesis

The US2480859A patent (1948) pioneered thioether sulfonate synthesis via alkali-catalyzed mercaptan-hydroxyethanesulfonate reactions but faced contamination issues. Modern patents like CN109651211B address these through:

  • Bromination Control: HBr/H2O2 stoichiometry prevents over-bromination.
  • Lead Intermediate Purification: Pb(OAc)2 precipitation removes sulfide byproducts, enhancing purity to 99.9%.
  • Electrochemical Deleading: Replaces hazardous H2S gas with membrane electrolysis for Pb²⁺ removal.

Comparative analysis reveals that post-2000 patents prioritize atom economy (AE > 65%) and E-factor reduction (<15 kg waste/kg product), aligning with green chemistry principles.

Comparative Study of Homogeneous vs. Heterogeneous Catalytic Approaches

DMPS synthesis traditionally employed homogeneous catalysts (e.g., HOBt/EDC), but recent studies favor heterogeneous systems:

ParameterHomogeneous (EDC/HOBt)Heterogeneous (MSN-SO3H)
Catalyst RecoveryNot feasible8 cycles with <5% loss
Turnover Frequency12 h⁻¹45 h⁻¹
Byproduct Formation15–20%<2%
ScalabilityLimitedIndustrial

Mesoporous sulfonated silica (MSN-SO3H) exemplifies this shift, enabling solvent-free Friedel-Crafts alkylation with 92% conversion efficiency. For DMPS, heterogeneous catalysis reduces lead contamination risks during deleading steps by 40% compared to homogeneous methods.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Chelating Agents

Pictograms

Irritant

Irritant

Other CAS

207233-91-8

Dates

Modify: 2023-09-13

Explore Compound Types